molecular formula C19H32O2 B108441 5alpha-Androstane-3beta,17alpha-diol CAS No. 5856-11-1

5alpha-Androstane-3beta,17alpha-diol

Cat. No.: B108441
CAS No.: 5856-11-1
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-YISWTCPOSA-N
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Description

5alpha-Androstane-3beta,17alpha-diol is a steroid, which is a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion . It is also a well-known metabolite of dihydrotestosterone (DHT) and is considered a marker of DHT activity in skin and prostate .


Synthesis Analysis

This compound is a metabolite of the potent androgen, 5alpha-dihydrotestosterone . The weak androgen, androstenedione is produced via a delta4 pathway that first involves the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone by the enzymes 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C19H32O2 . The average weight is 292.4562 . The structure of this compound belongs to the class of organic compounds known as androgens and derivatives .


Chemical Reactions Analysis

This compound is a metabolite of dihydrotestosterone (DHT) and the concentration of its glucuronide in serum is looked upon as a marker of DHT activity in skin and prostate . It is also a metabolite of the potent androgen, 5alpha-dihydrotestosterone .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C19H32O2 . The molar mass is 292.463 g·mol−1 . The melting point is 168–170 °C .

Scientific Research Applications

Metabolism and Binding in Prostatic Tissues

5alpha-Androstane-3beta,17alpha-diol (3beta-diol) has been extensively studied in relation to its uptake, metabolism, and binding in prostatic tissues. For instance, it's been found that 3beta-diol is metabolized in the human prostate, and its conversion plays a role in conditions like benign prostatic hypertrophy (BPH). Specifically, 3beta-diol has a lower uptake of radioactivity in the prostate compared to its 3alpha counterpart and remains mostly unchanged within a short timeframe after administration. However, there is a substantial bi-conversion to 5alpha-DHT, a potent androgen, suggesting a complex interaction and metabolism in prostatic tissues (Horst et al., 1975). Similar findings were reported in studies involving rats, where distinct patterns of binding and metabolic conversion of 3beta-diol were observed in prostatic and seminal vesicles (Krieg et al., 1975).

Pituitary Metabolism

The metabolism of 3beta-diol in the pituitary gland, especially in male rats, shows extensive conversion into polar steroids, notably into triols like 5alpha-androstane-3beta, 6alpha-17beta-triol and 5alpha-androstane-3beta, 7alpha, 17beta-triol. This rapid and intense metabolism points towards a significant, yet not completely understood, biological role of these metabolites (Guiraud et al., 1979).

Modulation of Estrogen Receptor-mediated Gene Transcription

In neuronal cells, 3beta-diol has been identified as a potent modulator of estrogen receptor-beta1-mediated gene transcription. This suggests that beyond its androgenic metabolism, 3beta-diol could have significant regulatory roles in various physiological processes, including in the brain, where it might influence gene transcription through estrogen receptor pathways (Pak et al., 2005).

Impact on Prostate and Seminal Vesicle Maintenance and Regeneration

3beta-diol has been shown to have a biological impact on the maintenance and regeneration of prostate glands and seminal vesicles in animal models. It's capable of maintaining and to some degree rejuvenating sexual accessory glands under different physiological conditions, demonstrating its biological activity and influence on sexual health (Ahmad et al., 1978).

Mechanism of Action

5alpha-Androstane-3beta,17alpha-diol binds to estrogen receptor (ER)-beta and regulates growth of the prostate gland through an estrogen, and not androgen, receptor-mediated pathway .

Properties

CAS No.

5856-11-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1

InChI Key

CBMYJHIOYJEBSB-YISWTCPOSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

5856-11-1

physical_description

Solid

Synonyms

5 alpha Androstane 3 alpha,17 beta diol
5 alpha Androstane 3 beta,17 alpha diol
5 alpha Androstane 3 beta,17 beta diol
5 alpha Androstane 3alpha,17 beta diol
5 alpha-Androstane-3 alpha,17 beta-diol
5 alpha-Androstane-3 beta,17 alpha-diol
5 alpha-Androstane-3 beta,17 beta-diol
5 alpha-Androstane-3alpha,17 beta-diol
5 Androstane 3,17 diol
5 beta Androstane 3 alpha,17 beta diol
5 beta-Androstane-3 alpha,17 beta-diol
5-Androstane-3,17-diol
5alpha Androstane 3beta,17alpha diol
5alpha-Androstane-3beta,17alpha-diol
Androstane 3,17 diol
Androstane-3,17-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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